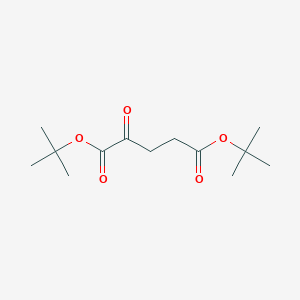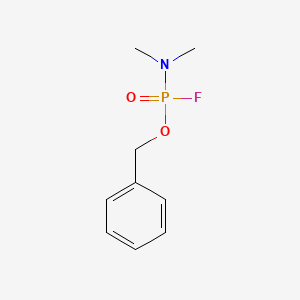methanone CAS No. 81810-80-2](/img/structure/B14415746.png)
[1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl](4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone: is a complex organic compound that features an indole and isoquinoline moiety. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives . The final step involves coupling the indole and isoquinoline intermediates with a methoxyphenylmethanone derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its indole and isoquinoline moieties are known to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and antimicrobial properties . Researchers are investigating its potential as a lead compound for new drug development.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a reference standard in analytical chemistry .
作用機序
The mechanism of action of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the isoquinoline moiety can inhibit enzymes like topoisomerases . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazolinone derivatives: Compounds with a similar isoquinoline structure and known for their antimicrobial activity.
Oxindole derivatives: Compounds formed through the oxidation of indole.
Uniqueness: The uniqueness of 1-(1H-Indol-3-yl)isoquinolin-2(1H)-ylmethanone lies in its combined indole and isoquinoline moieties, which provide a dual mechanism of action. This dual functionality enhances its potential as a therapeutic agent, making it more versatile compared to compounds with only one of these moieties.
特性
| 81810-80-2 | |
分子式 |
C25H20N2O2 |
分子量 |
380.4 g/mol |
IUPAC名 |
[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-12-10-18(11-13-19)25(28)27-15-14-17-6-2-3-7-20(17)24(27)22-16-26-23-9-5-4-8-21(22)23/h2-16,24,26H,1H3 |
InChIキー |
AXCXHDJZTKWNKS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


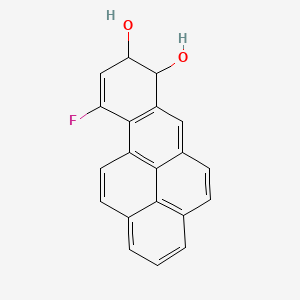
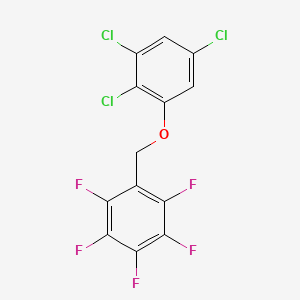
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)
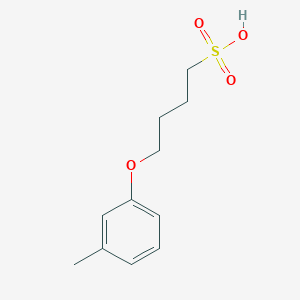
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
